molecular formula C8H12N2O B2401768 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone CAS No. 1377837-92-7

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone

Cat. No.: B2401768
CAS No.: 1377837-92-7
M. Wt: 152.197
InChI Key: AHFYCVRCQZFVAN-UHFFFAOYSA-N
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Description

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone, also known as 1-(trimethyl-1H-imidazol-4-yl)ethan-1-one, is a chemical compound with the CAS Number: 1377837-92-7 . It has a molecular weight of 152.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antibacterial and Antifungal Properties

Imidazole derivatives, such as 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone, have been studied for their antibacterial and antifungal properties. Research demonstrates that compounds synthesized from imidazole exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal capabilities (Patel et al., 2011), (Sawant et al., 2011). Additionally, certain derivatives have shown effective antimycotic activities (Raga et al., 1992).

Heme Oxygenase Inhibition

Research has explored the use of imidazole-based compounds as inhibitors of heme oxygenases, enzymes involved in the degradation of heme. This inhibition has potential pharmacological applications, with particular compounds showing promising results in terms of potency and selectivity (Roman et al., 2010).

Antioxidant and Cytotoxic Evaluation

Studies have also focused on the antioxidant, anti-hemolytic, and cytotoxic properties of imidazole-based heterocycles. Some of these compounds display potent antioxidative activities and cytotoxicity, indicating potential for medical applications (Abdel-Wahab et al., 2011).

Inhibitor Binding in Human Heme Oxygenase-1

The binding modes of imidazole-based inhibitors in human heme oxygenase-1 have been elucidated, revealing insights into the molecular interactions and potential for designing optimized inhibitors for therapeutic use (Rahman et al., 2008).

Corrosion Inhibition

Imidazole derivatives have been applied in the field of corrosion inhibition. Studies show that these compounds can effectively inhibit the corrosion of carbon steel in an acidic medium, with their efficiency correlated with certain molecular properties (Costa et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

1-(1,2,5-trimethylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFYCVRCQZFVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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